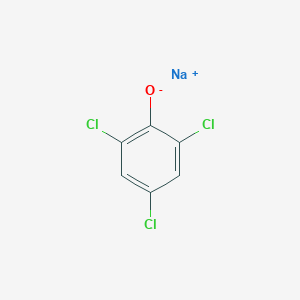

sodium;2,4,6-trichlorophenolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetracosan-1-ol: (sodium;2,4,6-trichlorophenolate) is a very long-chain primary fatty alcohol. It is derived from tetracosane, where a hydrogen atom attached to one of the terminal carbons is replaced by a hydroxy group. This compound is found in various plants, including grape seeds, evening primrose, pitaya fruits, and Arabian jasmine flowers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetracosan-1-ol can be synthesized through the reduction of tetracosanoic acid (lignoceric acid). The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of tetracosan-1-ol involves the hydrogenation of tetracosanoic acid. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the carboxylic acid group to a primary alcohol group, yielding tetracosan-1-ol.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tetracosan-1-ol can undergo oxidation to form tetracosanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: As mentioned, tetracosan-1-ol is typically produced by the reduction of tetracosanoic acid.

Substitution: The hydroxy group in tetracosan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.

Major Products:

Oxidation: Tetracosanoic acid.

Reduction: Tetracosane (if further reduced).

Substitution: Tetracosyl chloride (when reacted with thionyl chloride).

Wissenschaftliche Forschungsanwendungen

Chemistry: Tetracosan-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also employed in the study of lipid biochemistry and the development of surfactants.

Biology: In biological research, tetracosan-1-ol is used to study the metabolism of long-chain fatty alcohols and their role in cellular processes. It is also investigated for its potential effects on cell membrane structure and function.

Medicine: Tetracosan-1-ol has been studied for its potential wound healing properties. It is believed to accelerate wound healing by expressing inflammatory cytokines and matrix metalloproteinase .

Industry: In the industrial sector, tetracosan-1-ol is used in the production of lubricants, surfactants, and cosmetics. Its long carbon chain makes it suitable for applications requiring hydrophobic properties.

Wirkmechanismus

Tetracosan-1-ol exerts its effects primarily through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.

Vergleich Mit ähnlichen Verbindungen

Hexacosanol: A long-chain fatty alcohol with 26 carbon atoms.

Octacosanol: A long-chain fatty alcohol with 28 carbon atoms.

Docosanol: A long-chain fatty alcohol with 22 carbon atoms.

Uniqueness: Tetracosan-1-ol is unique due to its specific chain length of 24 carbon atoms, which imparts distinct physical and chemical properties. Compared to other long-chain fatty alcohols, tetracosan-1-ol has a higher melting point and greater hydrophobicity, making it particularly useful in applications requiring stability and water resistance.

Eigenschaften

IUPAC Name |

sodium;2,4,6-trichlorophenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWVVWIHGYXNNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.